![molecular formula C16H21N3O2 B7508857 1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one, also known as Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. As such, Ro-31-8220 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one exerts its pharmacological effects by selectively inhibiting PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, such as growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates its target proteins, leading to changes in their activity and function. By inhibiting PKC, this compound can prevent the phosphorylation of its target proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic rats by enhancing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. Furthermore, this compound has been shown to protect against ischemic injury in the heart and brain by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one has several advantages for lab experiments. First, it is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. Second, this compound has been extensively studied, and its pharmacological effects are well characterized. However, this compound also has some limitations for lab experiments. For example, it has been shown to inhibit other kinases, such as protein kinase A (PKA) and protein kinase G (PKG), at high concentrations, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the study of 1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one. First, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Second, studies are needed to determine its potential as a therapeutic agent in various diseases, such as cancer, diabetes, and cardiovascular diseases. Third, studies are needed to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Finally, studies are needed to develop more potent and selective inhibitors of PKC, which may have greater therapeutic potential than this compound.
Synthesis Methods
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one can be synthesized through a multi-step process, starting with the reaction of 2-aminobenzimidazole with 2-bromoacetophenone to yield 2-(2-bromoacetyl)benzimidazole. This intermediate is then reacted with 2-methylpiperidine and sodium hydride to form this compound.
Scientific Research Applications
1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic rats, indicating its potential as a treatment for diabetes. Furthermore, this compound has been shown to protect against ischemic injury in the heart and brain, suggesting its potential as a treatment for cardiovascular diseases.
Properties
IUPAC Name |
1-methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-7-5-6-10-18(12)15(20)11-19-14-9-4-3-8-13(14)17(2)16(19)21/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBXJWQCMUOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
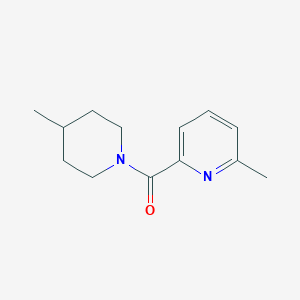

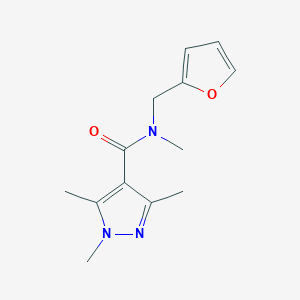
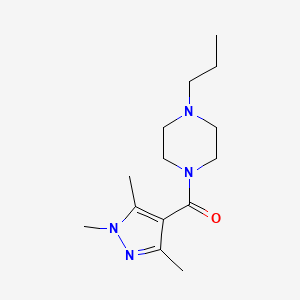

![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
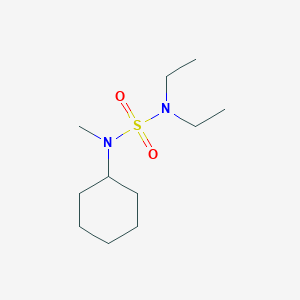
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
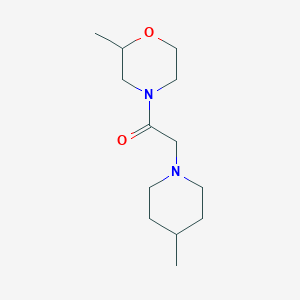

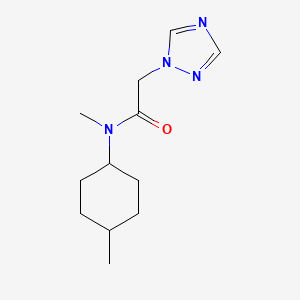
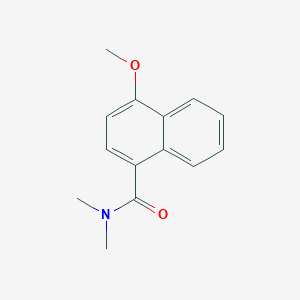
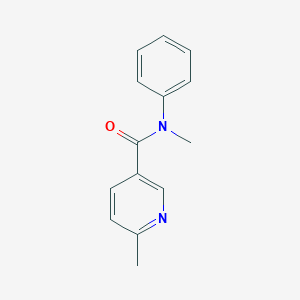
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
